An In-depth Technical Guide to 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and explore the burgeoning field of its potential therapeutic applications based on the activities of the broader thiazolo[3,2-a]pyrimidine class.
Introduction: The Thiazolo[3,2-a]pyrimidine Scaffold
The thiazolo[3,2-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention from medicinal chemists due to its structural analogy to purine bases.[1] This structural similarity allows compounds based on this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of thiazolo[3,2-a]pyrimidine have been reported to exhibit a remarkable spectrum of biological effects, including antibacterial, antitubercular, anticancer, and acetylcholinesterase inhibitory activities.[1][2][3] The focus of this guide, 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one, represents a key analogue within this class, featuring a critical amino functional group that can significantly influence its biological profile.
Chemical Structure and Physicochemical Properties
The foundational structure of 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one consists of a thiazole ring fused to a pyrimidine ring, with an amino group at the 6-position and a carbonyl group at the 5-position.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties for 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one is presented in the table below. These values are critical for understanding its behavior in biological systems and for guiding formulation and drug delivery strategies.
| Property | Value | Source |
| CAS Number | 78650-34-7 | Commercial Suppliers |
| Molecular Formula | C₆H₅N₃OS | Commercial Suppliers |
| Molecular Weight | 167.19 g/mol | Commercial Suppliers |
| Topological Polar Surface Area (TPSA) | 60.39 Ų | [4] |
| logP (calculated) | 1.18 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis of 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one: A Plausible Synthetic Pathway
Proposed Synthetic Workflow:
Below is a conceptual workflow for the synthesis of 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one.
Caption: Proposed synthetic workflow for 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one.
Experimental Protocol (Hypothetical):
The following is a hypothetical, step-by-step protocol based on the synthesis of similar thiazolo[3,2-a]pyrimidin-5-ones.[1] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by the researcher.
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S-Alkylation of 6-amino-2-thiouracil:
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To a solution of 6-amino-2-thiouracil (1 mmol) in dimethylformamide (DMF), add potassium carbonate (1.2 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of an appropriate α-halo ketone or aldehyde (e.g., 2-bromoacetaldehyde dimethyl acetal, 1.1 mmol) dropwise.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry to yield the S-alkylated intermediate.
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-
Intramolecular Cyclization:
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Carefully dissolve the S-alkylated intermediate (1 mmol) in concentrated sulfuric acid at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Pour the mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
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Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to obtain 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one.
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Characterization
The structural elucidation of 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one would rely on a combination of spectroscopic techniques. While specific data for the target compound is not available, the data for a closely related analogue, 3-(4-Aminophenyl)-7-(p-tolylamino)-5H-thiazolo[3,2-a]pyrimidin-5-one , provides valuable insight into the expected spectral features.[1]
Representative Spectral Data of an Analogue (3-(4-Aminophenyl)-7-(p-tolylamino)-5H-thiazolo[3,2-a]pyrimidin-5-one): [1]
| Spectroscopic Technique | Key Features |
| IR (cm⁻¹) | 3469, 3378 (NH₂), 3107, 3021 (C-H), 1659 (C=O), 1613, 1563, 1510 (C=C, C=N) |
| ¹H NMR (δ, ppm) | 9.19 (s, 1H), 7.30 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.1 Hz, 2H), 7.08–7.01 (m, 2H), 6.87 (d, J = 1.2 Hz, 1H), 6.57–6.45 (m, 2H), 5.34 (s, 2H, NH₂), 5.25 (d, J = 1.2 Hz, 1H), 2.28 (s, 3H) |
| ¹³C NMR (δ, ppm) | 164.98, 159.62, 159.02, 149.31, 139.51, 137.41, 132.44, 130.44, 129.82, 121.53, 119.89, 112.51, 106.09, 81.80, 20.89 |
| HRMS (m/z) | calcd. for C₁₉H₁₆N₄OS (M+H)⁺ 349.1123, found 349.1128 |
Potential Biological Activities and Therapeutic Applications
The thiazolo[3,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. While specific biological data for 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one is limited in the public domain, the activities of related compounds suggest several promising avenues for investigation.
Potential Therapeutic Areas:
Caption: Potential therapeutic applications of 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one.
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Anticancer Activity: Thiazolo[3,2-a]pyrimidine derivatives have been identified as inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis. By inhibiting anti-apoptotic proteins like Bcl-xL and Mcl-1, these compounds can induce programmed cell death in cancer cells.
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Antibacterial and Antitubercular Activity: Several studies have reported the synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones with significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1] The mechanism of action is thought to involve the disruption of essential cellular processes in these microorganisms.
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Enzyme Inhibition: The thiazolo[3,2-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for various enzymes. For instance, derivatives have been designed as potent acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5] Others have shown promise as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways often dysregulated in cancer.
Future Directions and Conclusion
6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one represents a promising starting point for the development of novel therapeutic agents. The presence of the amino group provides a handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one, along with its complete spectral characterization, is a critical next step.
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Systematic Biological Evaluation: A comprehensive screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes and receptors is warranted to fully elucidate its biological activity profile.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications at the amino group and other positions on the heterocyclic core will provide valuable insights into the structural requirements for activity and selectivity.
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Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.
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